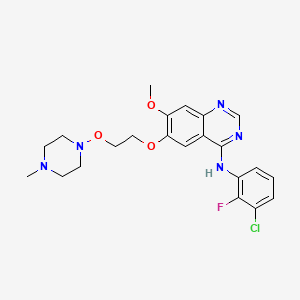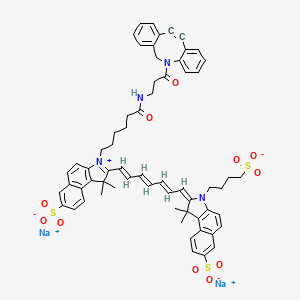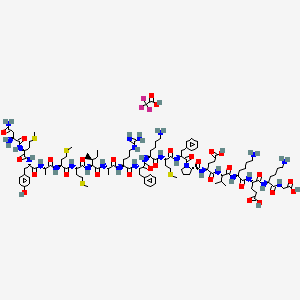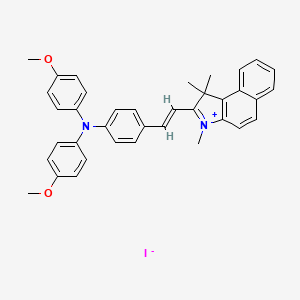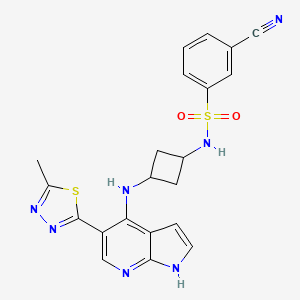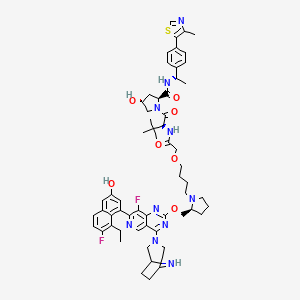
Human membrane-bound PD-L1 polypeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human membrane-bound PD-L1 polypeptide is a crucial component in the immune checkpoint pathway, specifically involving programmed death protein 1 (PD-1) and its ligand PD-L1. This pathway plays a significant role in regulating immune responses, particularly in the context of cancer, where it can inhibit T-cell proliferation and function, leading to immune escape by tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of human membrane-bound PD-L1 polypeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups and HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent .
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes inserting the gene encoding PD-L1 into an expression vector, which is then introduced into a host cell (e.g., E. coli or CHO cells). The host cells express the polypeptide, which is subsequently purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Human membrane-bound PD-L1 polypeptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, potentially affecting the polypeptide’s stability and function.
Reduction: Disulfide bonds within the polypeptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions include oxidized or reduced forms of the polypeptide, as well as variants with substituted amino acids .
Scientific Research Applications
Human membrane-bound PD-L1 polypeptide has extensive applications in scientific research:
Chemistry: Used as a model to study protein-protein interactions and post-translational modifications.
Biology: Investigated for its role in immune regulation and cancer biology.
Medicine: Targeted in cancer immunotherapy to block the PD-1/PD-L1 pathway, enhancing T-cell-mediated anti-tumor responses.
Industry: Utilized in the development of diagnostic assays and therapeutic antibodies.
Mechanism of Action
The human membrane-bound PD-L1 polypeptide exerts its effects by binding to its receptor, PD-1, on T cells. This interaction transmits inhibitory signals that reduce T-cell activity, promoting immune tolerance and allowing tumors to evade immune surveillance. The pathway involves several molecular targets and signaling cascades, including the activation of SHP-2 phosphatase, which dephosphorylates key signaling molecules in T cells .
Comparison with Similar Compounds
Soluble PD-L1: Unlike the membrane-bound form, soluble PD-L1 is found in the bloodstream and can also bind to PD-1, but its role in immune regulation is less well understood.
PD-L2: Another ligand for PD-1, with similar but distinct functions in immune modulation.
Uniqueness: Human membrane-bound PD-L1 polypeptide is unique in its ability to directly interact with PD-1 on T cells, playing a pivotal role in the immune escape mechanisms of tumors. Its membrane-bound nature allows for localized and specific immune modulation at the tumor site .
Properties
Molecular Formula |
C85H140N26O36S |
|---|---|
Molecular Weight |
2134.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1 |
InChI Key |
JOCQKMMPKIWUAO-IHIIYLMDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
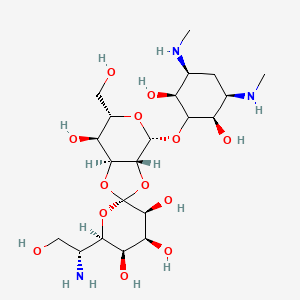
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
